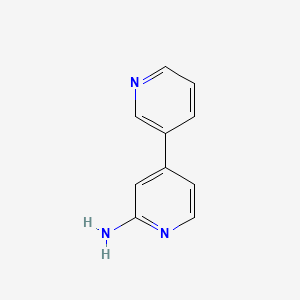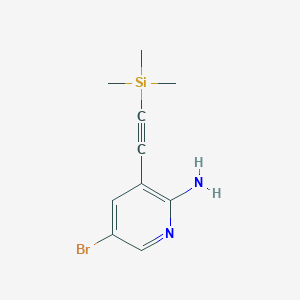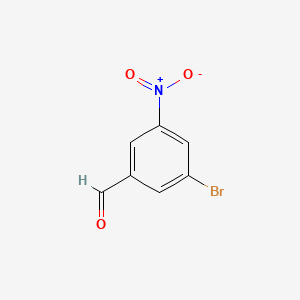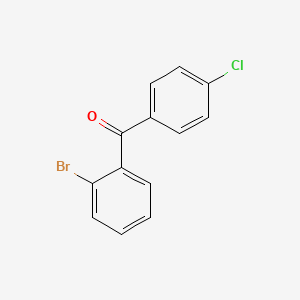
2-Bromo-4'-chlorobenzophenone
Übersicht
Beschreibung
2-Bromo-4’-chlorobenzophenone is a compound with potential photochemical reactivity and photophysical properties . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 4-Bromo-4’-chlorobenzophenone (BCBP) was attempted to yield a compound with potential photochemical reactivity and photophysical properties . The benzophenone compound was synthesized by Friedel Crafts acylation .Molecular Structure Analysis
The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Bromo-4’-chlorobenzophenone: is a valuable intermediate in organic synthesis. It can be used to synthesize various organic compounds due to its reactive bromine and chlorine atoms, which can undergo further chemical transformations. For instance, it can participate in cross-coupling reactions to create biaryl structures that are prevalent in pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, 2-Bromo-4’-chlorobenzophenone serves as a building block for the synthesis of complex molecules. It can be used to develop new drugs by creating derivatives that have potential medicinal properties. Its structure allows for the introduction of additional functional groups that can lead to the discovery of novel therapeutic agents .
Material Science
This compound is also explored in material science for the development of new materials with specific properties. Its incorporation into polymers or as a part of small molecules can result in materials with unique optical, electrical, or mechanical properties, which can be utilized in various high-tech applications .
Analytical Chemistry
2-Bromo-4’-chlorobenzophenone: can be used as a standard or reference compound in analytical chemistry, particularly in spectroscopic studies like infrared (IR) spectroscopy. Its characteristic IR absorption bands make it suitable for calibrating instruments or as a comparison standard in the analysis of similar compounds .
Agrochemical Industry
The compound finds applications in the agrochemical industry as an intermediate for the synthesis of pesticides or herbicides. Its reactivity allows for the creation of compounds that can control or eradicate pests and weeds, contributing to increased agricultural productivity .
Dye and Pigment Industry
In the dye and pigment industry, 2-Bromo-4’-chlorobenzophenone can be used to synthesize various dyes and pigments. Its molecular structure can be modified to produce colorants with desired hues and properties for textiles, inks, and coatings .
Flavor and Fragrance Industry
This compound can also be employed in the flavor and fragrance industry. By undergoing further chemical reactions, it can lead to the formation of compounds that have desirable olfactory or gustatory qualities, which can be used in perfumes, food flavorings, and cosmetics .
Coordination Chemistry
Lastly, 2-Bromo-4’-chlorobenzophenone can act as a ligand in coordination chemistry. It can form complexes with various metals, which can be studied for their catalytic, magnetic, or structural properties. These metal complexes can have applications ranging from catalysis to materials science .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-bromophenyl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGHDXSJCFWPNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573373 | |
| Record name | (2-Bromophenyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-chlorobenzophenone | |
CAS RN |
99585-64-5 | |
| Record name | (2-Bromophenyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)
![2-{[(Benzyloxy)carbonyl]amino}pent-4-ynoic acid](/img/structure/B1283668.png)
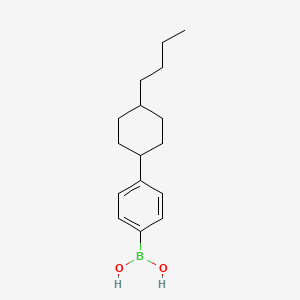
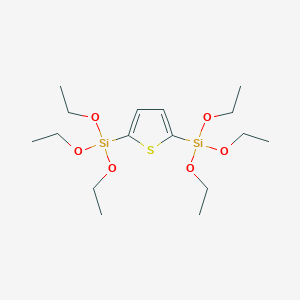
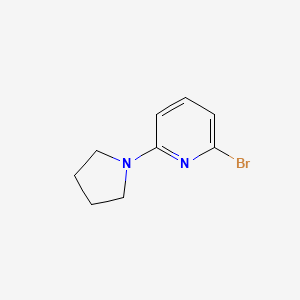

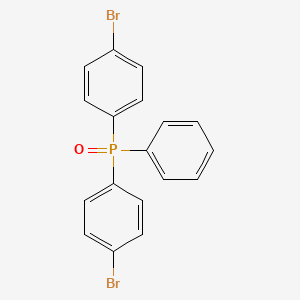

![8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine](/img/structure/B1283689.png)
![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)
